4-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a 3-fluorobenzamide-linked phenyl moiety. The fluorine atom may enhance metabolic stability and binding affinity compared to non-fluorinated analogues .
Properties
IUPAC Name |
4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN6O/c24-18-6-4-16(5-7-18)23(31)26-19-3-1-2-17(14-19)20-8-9-21-27-28-22(30(21)29-20)15-10-12-25-13-11-15/h1-14H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMHHUSJBSXFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and triazolo intermediates, followed by their coupling with the fluorinated benzamide derivative. Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to optimize the production process. The use of high-throughput screening and process optimization would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated analogs.
Scientific Research Applications
4-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several pharmacologically active compounds. Key structural differences lie in substituent groups and their positions:
Key Observations:
- Fluorine Substituent: The target compound’s 4-fluoro group may improve lipophilicity and binding compared to non-fluorinated benzamides (e.g., ’s methyl variant) .
- Pyridin-4-yl vs. Methoxy Groups: The pyridin-4-yl group at R1 distinguishes the target from PDE4 inhibitors (e.g., compound 18), which use methoxy/tetrahydrofuran substituents for enhanced PDE4 isoform selectivity .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: ’s methyl-triazolopyridazine benzamide derivatives show moderate activity, suggesting the fluorine in the target compound could enhance efficacy .
- Enzyme Inhibition: Compound 18 () demonstrates nanomolar potency against PDE4, highlighting the impact of catechol diether substituents. The target compound’s fluorobenzamide may similarly influence selectivity but lacks reported data .
- Melting Points: Analogues like E-4b () exhibit high melting points (253–255°C), indicating crystalline stability. Fluorine’s electronegativity may further modulate the target’s solubility .
Structure-Activity Relationship (SAR) Insights
Biological Activity
4-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanism of action.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a fluorine atom, a triazole ring, and a pyridazine moiety, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
- Kinase Inhibition : It acts as an inhibitor for c-Met kinase, which is implicated in cancer progression.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in Table 1.
The compound exhibited potent cytotoxicity with IC50 values below 3 μM for all tested cell lines, indicating strong potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry and Annexin V staining have shown that treatment with the compound leads to increased apoptotic cell death in A549 cells.
c-Met Kinase Inhibition
The inhibition of c-Met kinase is a critical aspect of the biological activity of this compound. The IC50 value for c-Met inhibition was found to be approximately 0.090 μM, comparable to known inhibitors like Foretinib (IC50 = 0.019 μM) . This suggests that the compound may serve as a lead candidate for developing new c-Met inhibitors.
Study on Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to explore how modifications to the structure affect biological activity. The following observations were made:
- Fluorine Substitution : The presence of a fluorine atom significantly enhanced the potency against cancer cell lines.
- Pyridine and Triazole Moieties : These groups were essential for maintaining high inhibitory activity against c-Met kinase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
